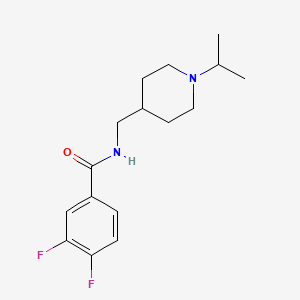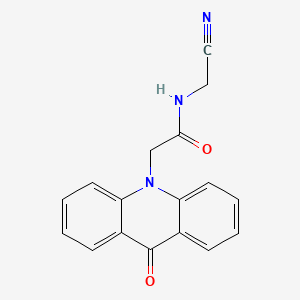
N-(cyanomethyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-2-(9-oxo-9,10-dihydroacridin-10-yl)acetamide, commonly known as CADA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CADA is a small molecule that has shown promising results in various studies as a potential therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of CADA is not fully understood, but it is believed to be related to its ability to modulate the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. Additionally, CADA has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular metabolism.
Biochemical and Physiological Effects:
CADA has been shown to have various biochemical and physiological effects in the body. It has been shown to induce apoptosis in cancer cells, inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, and activate the AMPK pathway. Additionally, CADA has been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CADA in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach its target. Additionally, CADA has been shown to have low toxicity in animal models, making it a potentially safe therapeutic agent. One limitation of using CADA in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its use.
Zukünftige Richtungen
There are many potential future directions for the study of CADA. One area of interest is the development of CADA-based therapies for the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of CADA and to optimize its use as a therapeutic agent. Finally, the development of new synthetic methods for CADA may lead to the discovery of new analogs with improved properties.
Synthesemethoden
The synthesis of CADA involves the reaction of 9-oxo-9,10-dihydroacridine-10-carboxylic acid with cyanomethyl acetamide in the presence of a suitable catalyst. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
CADA has shown potential applications in various areas of scientific research. It has been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, CADA has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, respectively.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c18-9-10-19-16(21)11-20-14-7-3-1-5-12(14)17(22)13-6-2-4-8-15(13)20/h1-8H,10-11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNQBYVXTXOKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2,2-difluoro-5-azaspiro[2.4]heptane-4-carboxylate;hydrochloride](/img/structure/B2978284.png)

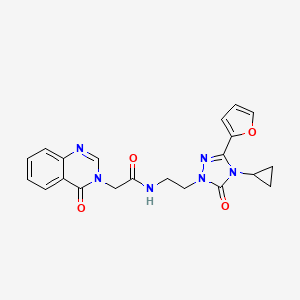
![N-[[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B2978288.png)
![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2978289.png)
![Methyl 3-[(2,5-difluorophenyl)sulfanyl]prop-2-enoate](/img/structure/B2978290.png)
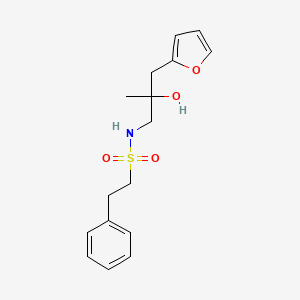
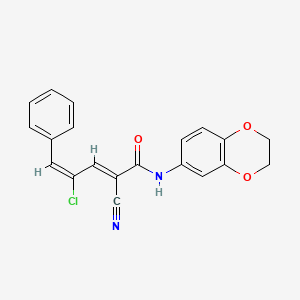
![(2Z)-2-[(2-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2978293.png)
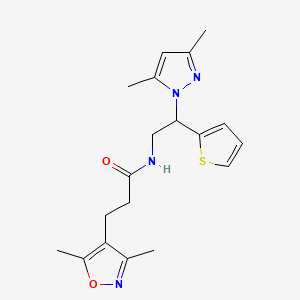
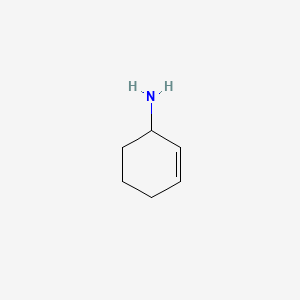
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-1-phenylmethanesulfonamide](/img/structure/B2978297.png)
![1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2978298.png)
